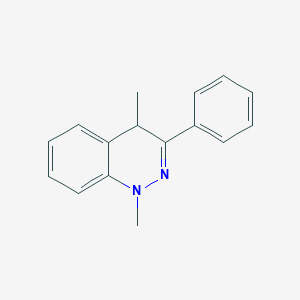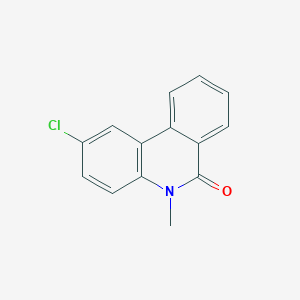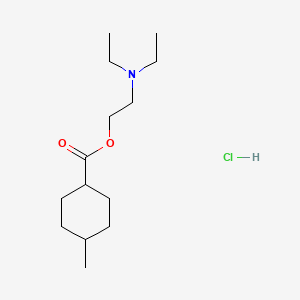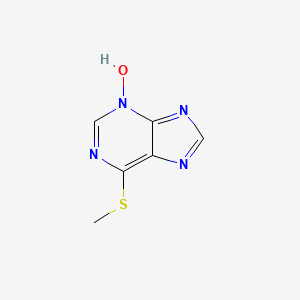
1,4-dimethyl-3-phenyl-4H-cinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-dimethyl-3-phenyl-4H-cinnoline is a heterocyclic aromatic compound with the molecular formula C₁₆H₁₆N₂ It belongs to the cinnoline family, which is characterized by a fused benzene and pyridazine ring system
準備方法
Synthetic Routes and Reaction Conditions
1,4-dimethyl-3-phenyl-4H-cinnoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-phenyl-2-propen-1-amine with 1,4-dimethyl-2-nitrobenzene in the presence of a reducing agent can yield the desired cinnoline derivative. The reaction typically requires heating and may involve catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to control temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
1,4-dimethyl-3-phenyl-4H-cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the cinnoline ring to dihydrocinnoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cinnoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydrocinnoline derivatives. Substitution reactions can result in a wide range of functionalized cinnoline compounds.
科学的研究の応用
1,4-dimethyl-3-phenyl-4H-cinnoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 1,4-dimethyl-3-phenyl-4H-cinnoline involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the cinnoline ring.
類似化合物との比較
Similar Compounds
Quinoline: Another nitrogen-containing heterocycle with a fused benzene and pyridine ring.
Isoquinoline: Similar to quinoline but with a different ring fusion pattern.
Quinoxaline: Contains a benzene ring fused with a pyrazine ring.
Uniqueness
1,4-dimethyl-3-phenyl-4H-cinnoline is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups
特性
CAS番号 |
86785-51-5 |
|---|---|
分子式 |
C16H16N2 |
分子量 |
236.31 g/mol |
IUPAC名 |
1,4-dimethyl-3-phenyl-4H-cinnoline |
InChI |
InChI=1S/C16H16N2/c1-12-14-10-6-7-11-15(14)18(2)17-16(12)13-8-4-3-5-9-13/h3-12H,1-2H3 |
InChIキー |
HDKSQYGTUOENLW-UHFFFAOYSA-N |
正規SMILES |
CC1C2=CC=CC=C2N(N=C1C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{1-[(4-Chlorophenyl)methyl]-5-methyl-1H-indol-3-yl}acetic acid](/img/structure/B13991129.png)
![N-[(4-chlorophenyl)sulfonyl]-1-naphthamide](/img/structure/B13991130.png)
![(2E)-2-[2-(hydroxymethyl)phenyl]-2-methoxyimino-N-methylacetamide](/img/structure/B13991135.png)




![Ethyl 1-[2-(dimethylamino)ethyl]-4-oxo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline-3-carboxylate](/img/structure/B13991162.png)
![1-[(4-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13991170.png)
![4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B13991175.png)

